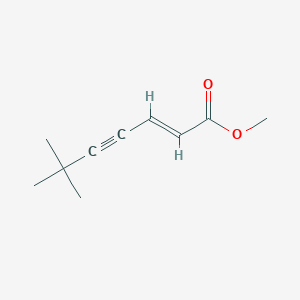
methyl (E)-6,6-dimethylhept-2-en-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-6,6-dimethylhept-2-en-4-ynoate is an organic compound with a unique structure that includes both an alkyne and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6,6-dimethylhept-2-en-4-ynoate typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-6,6-dimethylhept-2-en-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkanes .
Scientific Research Applications
Methyl (E)-6,6-dimethylhept-2-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (E)-6,6-dimethylhept-2-en-4-ynoate exerts its effects involves interactions with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, leading to changes in cellular processes. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-6,6-dimethylhept-2-en-4-yn-1-ol
- Methyl (E)-6,6-dimethylhept-2-en-4-yn-1-amine
- Methyl (E)-6,6-dimethylhept-2-en-4-yn-1-thiol
Uniqueness
Methyl (E)-6,6-dimethylhept-2-en-4-ynoate is unique due to its combination of alkyne, alkene, and ester functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl (E)-6,6-dimethylhept-2-en-4-ynoate |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)8-6-5-7-9(11)12-4/h5,7H,1-4H3/b7-5+ |
InChI Key |
CRCKVBFXCBHEJE-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)C#CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


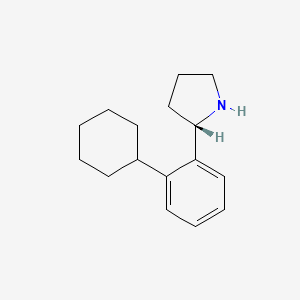
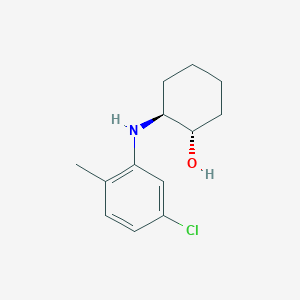
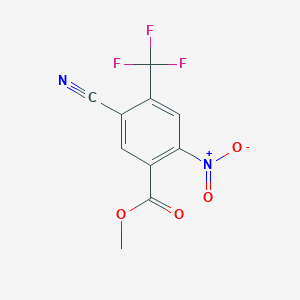
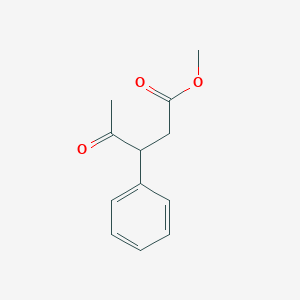
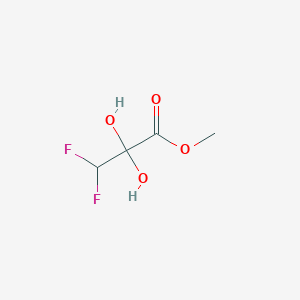
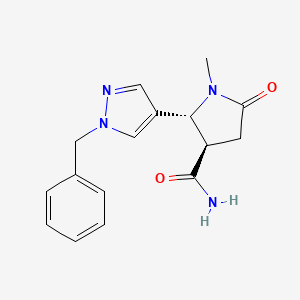
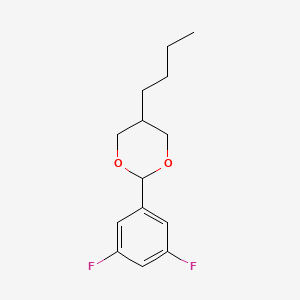
![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
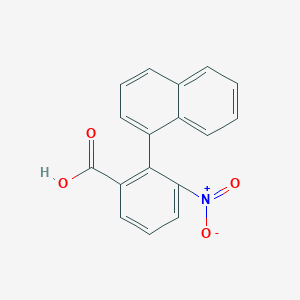
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
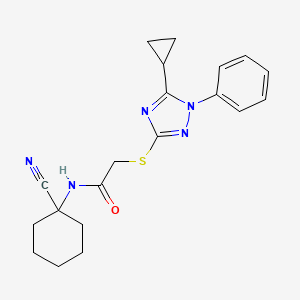
![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
